2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-19-10-4-5-14(19)12-17-9-8-13-11-18-16-7-3-2-6-15(13)16/h2-7,10-11,17-18H,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDFJNUSALBEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine typically involves multi-step organic reactions. One common method starts with the preparation of the indole and pyrrole intermediates, followed by their coupling through a series of condensation and substitution reactions.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Pyrrole Synthesis: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Coupling Reaction: The final step involves the coupling of the indole and pyrrole intermediates. This can be achieved through a reductive amination reaction, where the indole derivative reacts with the pyrrole derivative in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or nitro groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to bioactive molecules. Its applications include:
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting the growth of multidrug-resistant pathogens. For example, studies have highlighted its effectiveness against Pseudomonas aeruginosa, a common resistant strain, with minimum inhibitory concentrations (MICs) demonstrating significant antibacterial activity .
Cancer Research
Indole derivatives are known for their anticancer properties. The compound's ability to modulate signaling pathways involved in cancer progression has been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuropharmacological Applications
The compound's structure suggests possible interactions with neurotransmitter systems, particularly serotonin receptors.
Serotonin Receptor Modulation
Research indicates that compounds similar to 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine can act as selective serotonin reuptake inhibitors (SSRIs). This property may be beneficial in treating mood disorders such as depression and anxiety .
Neuroprotective Effects
Preliminary studies have suggested that the compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system applications .
Data Tables
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of various indole derivatives, this compound was found to significantly inhibit the growth of Pseudomonas aeruginosa at concentrations as low as 12.5 µM. This study underscores the compound's potential as a lead candidate for developing new antibiotics targeting resistant bacterial strains.
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer effects of indole derivatives revealed that treatment with this compound resulted in a marked increase in apoptotic markers in breast cancer cell lines. The study concluded that this compound could serve as a basis for developing novel anticancer therapies.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrrole moieties allow the compound to bind to active sites of enzymes or receptors, modulating their activity. This can lead to alterations in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine with structurally or functionally related compounds, emphasizing key structural variations and their pharmacological implications.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparisons:
Core Heterocycles and Substitution Patterns: The target compound’s indole-pyrrole dual heterocyclic system distinguishes it from simpler tryptamines (e.g., 5-MeO-DET) and carboxamide-based cannabinoids (e.g., CUMYL-NBMICA). In contrast, PTI-3’s thiazole ring and fluoropentyl chain confer distinct electronic and metabolic stability profiles, likely contributing to cannabinoid receptor selectivity .
Positional Isomerism: The indol-3-yl group in the target compound is critical for mimicking endogenous serotonin (5-HT), whereas the indol-4-yl isomer () exhibits reduced receptor affinity due to altered hydrogen-bonding geometry .
Pharmacological Implications: Psychoactivity: While 5-MeO-DET and DiPT (N,N-diisopropyltryptamine) are classified as Schedule I hallucinogens due to 5-HT receptor activation, the target compound’s pyrrole substitution may divert activity toward non-CNS targets, as suggested by its use in proteinase K crystallography . Antimicrobial Activity: Ethylenediamine derivatives with thiazole substituents () demonstrate broad-spectrum antimicrobial effects, highlighting how heterocyclic modifications can redirect bioactivity .
Synthetic Accessibility :
- The target compound’s synthesis involves reductive amination between indole-3-yl ethanamine and 1-methylpyrrole-2-carboxaldehyde, a route less complex than multi-step protocols for PTI-3 or CUMYL-NBMICA .
Biological Activity
2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine, also known by its CAS number 289487-79-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H19N3
- Molecular Weight : 253.34 g/mol
- CAS Number : 289487-79-2
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its effects on different biological systems.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
These findings suggest that the compound may act as a potential lead for developing new anticancer agents.
Antidepressant Effects
The indole structure in the compound is known for its influence on serotonin receptors. Preliminary studies have indicated that this compound may have antidepressant-like effects in animal models. The compound appears to enhance serotonergic activity, which is crucial for mood regulation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several key pathways have been identified:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing neurotransmitter dynamics.
- Inhibition of Tumor Growth : It appears to inhibit key signaling pathways involved in cell proliferation and survival in cancer cells.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways through caspase activation.
Case Studies and Research Findings
Several studies have focused on the pharmacological profile of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity compared to standard chemotherapeutics, indicating a promising avenue for further research .
- Behavioral Studies : Animal models treated with this compound exhibited reduced depressive-like behaviors in forced swim tests, suggesting potential applications in treating mood disorders .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, making it a viable candidate for further drug development .
Q & A
Basic: What are the established synthetic routes for 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine, and what catalysts or solvents are critical for high yield?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the indole-pyrrole ethyl linker via nucleophilic substitution or reductive amination.
- Step 2 : Introduction of the methyl group on the pyrrole ring using methyl iodide under basic conditions.
- Step 3 : Purification via column chromatography or recrystallization.
Key catalysts include palladium (for coupling reactions) and lithium aluminum hydride (for reductions). Solvents like dimethylformamide (DMF) or toluene are used under inert atmospheres to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR (¹H and ¹³C) : Essential for confirming the indole and pyrrole moieties, ethyl linker, and methyl group positions. The indole NH proton typically appears as a broad singlet (~δ 10-12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₆H₁₉N₃) and molecular ion peak .
- FT-IR : Identifies N-H stretching (indole) and C-N vibrations .
Basic: How do the indole and pyrrole functional groups influence the compound’s receptor binding profile?
The indole group mimics serotonin’s structure, enabling interactions with serotonin receptors (e.g., 5-HT₁A/₂A). The pyrrole ring enhances lipophilicity, improving blood-brain barrier permeability. The ethyl linker provides conformational flexibility, optimizing binding to hydrophobic receptor pockets .
Basic: What in vitro assays are recommended for initial screening of neuropharmacological activity?
- Radioligand Binding Assays : Assess affinity for serotonin receptors (e.g., competition with [³H]-8-OH-DPAT for 5-HT₁A).
- cAMP Accumulation Assays : Measure functional activity at G-protein-coupled receptors.
- Cell Viability Assays (e.g., MTT) : Rule out cytotoxicity in neuronal cell lines .
Advanced: How can synthetic yield be optimized while minimizing byproducts?
- Catalyst Optimization : Use Pd/C or CuI for coupling reactions to reduce side products.
- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and stability.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Advanced: How can contradictory findings in neuropharmacological studies (e.g., antidepressant vs. anxiolytic efficacy) be resolved?
- Dose-Response Studies : Test efficacy across a range (e.g., 1–100 µM) to identify therapeutic windows.
- Receptor Subtype Selectivity : Use knockout models or selective antagonists (e.g., WAY-100635 for 5-HT₁A) to isolate mechanisms.
- Behavioral Models : Compare results across multiple assays (e.g., forced swim test vs. elevated plus maze) .
Advanced: What strategies are effective for designing analogues to improve selectivity for serotonin receptors?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl) on the indole ring to enhance 5-HT₂A affinity.
- Linker Modification : Replace the ethyl chain with a cyclopropyl group to restrict conformation.
- Pyrrole N-Methylation : Reduces off-target interactions with dopamine receptors .
| Analogue | Structural Modification | Impact on Activity |
|---|---|---|
| 2-(5-Cl-indol-3-yl)-N-methyl derivative | Chlorine substitution | Increased 5-HT₂A binding |
| Cyclopropyl-linked analogue | Rigid linker | Improved selectivity for 5-HT₁A |
Advanced: How can computational modeling predict binding modes to serotonin receptors?
- Docking Simulations (AutoDock Vina) : Model interactions with 5-HT₁A/₂A crystal structures (PDB: 7E2Z).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories.
- Free Energy Calculations (MM/GBSA) : Estimate binding affinities for prioritization .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation.
- PPE : Use nitrile gloves and fume hoods to avoid inhalation or dermal exposure.
- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .
Advanced: What mechanistic studies are needed to elucidate its potential anticancer activity?
- Apoptosis Assays : Measure caspase-3/7 activation in cancer cell lines.
- Kinase Profiling : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using competitive ATP-binding assays.
- Transcriptomics : RNA-seq to identify pathways (e.g., MAPK/ERK) modulated by the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
